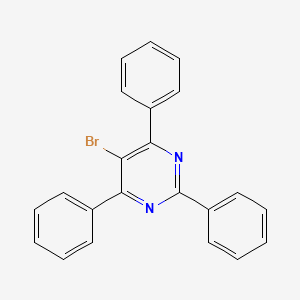

5-Bromo-2,4,6-triphenylpyrimidine

CAS No.:

Cat. No.: VC17222827

Molecular Formula: C22H15BrN2

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15BrN2 |

|---|---|

| Molecular Weight | 387.3 g/mol |

| IUPAC Name | 5-bromo-2,4,6-triphenylpyrimidine |

| Standard InChI | InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H |

| Standard InChI Key | PRLJGDUFNVQSFR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 5-bromo-2,4,6-triphenylpyrimidine is CHBrN, with a molecular weight of 395.27 g/mol. The compound’s structure consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with bromine at position 5 and phenyl groups at positions 2, 4, and 6.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 146070-73-7 |

| Molecular Formula | CHBrN |

| Molecular Weight | 395.27 g/mol |

| IUPAC Name | 5-Bromo-2,4,6-triphenylpyrimidine |

Structural Characterization

The compound’s structure can be confirmed via spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

X-ray crystallography, as demonstrated for similar brominated calixarenes , could resolve the spatial arrangement of substituents, likely showing a planar pyrimidine ring with phenyl groups adopting orthogonal positions to minimize steric hindrance.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 5-bromo-2,4,6-triphenylpyrimidine likely involves a multi-step approach:

-

Formation of the Pyrimidine Core:

Cyclocondensation of 1,3-diketones or α,β-unsaturated ketones with amidines or urea derivatives under acidic conditions. For example, a Biginelli-like reaction using benzaldehyde derivatives and thiourea could yield the pyrimidine backbone . -

Bromination:

Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr) to introduce bromine at the 5-position . -

Phenyl Group Introduction:

Suzuki-Miyaura coupling or Ullmann reaction to attach phenyl groups to the pyrimidine ring, leveraging palladium or copper catalysts .

Key Reaction Conditions:

Byproducts and Optimization

Common challenges include controlling regioselectivity during bromination and avoiding over-substitution. Purification via column chromatography or recrystallization from DMF/ethanol mixtures is typical .

Physicochemical Properties

Thermal Stability

Brominated pyrimidines generally exhibit moderate thermal stability. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C . The triphenyl groups may enhance thermal resistance by increasing molecular rigidity.

Solubility and Reactivity

-

Solubility: Limited solubility in polar solvents (water, methanol) due to aromatic rings; soluble in DMF, dichloromethane, and THF .

-

Reactivity:

Future Research Directions

-

Biological Screening: Evaluate antimicrobial, anticancer, or antiviral activity using in vitro assays.

-

Materials Optimization: Explore optoelectronic properties for OLED or photovoltaic applications.

-

Synthetic Methodology: Develop greener synthesis routes using catalytic bromination or microwave-assisted reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume